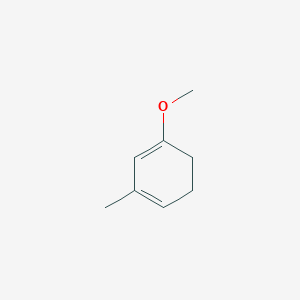
1,3-Cyclohexadiene, 1-methoxy-3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Cyclohexadiene, 1-methoxy-3-methyl- is an organic compound with the molecular formula C8H12O. It is a colorless to pale yellow liquid with a pungent odor at room temperature. This compound is primarily used in organic synthesis as a reaction intermediate or starting material .
Métodos De Preparación
1,3-Cyclohexadiene, 1-methoxy-3-methyl- can be synthesized through various methods. One common method involves the demethylation reaction of toluenesulfonic acid. In this process, methylbenzenesulfonic acid is reacted with boric acid and then demethylated by heating to obtain 1-methoxy-1,3-cyclohexadiene . Industrial production methods typically involve similar synthetic routes but on a larger scale to meet commercial demands.
Análisis De Reacciones Químicas
1,3-Cyclohexadiene, 1-methoxy-3-methyl- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products depending on the reagents and conditions used.
Reduction: It can be reduced to form different derivatives.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Diels-Alder Reaction: It is a useful diene in Diels-Alder cycloadditions, reacting with alkynes to yield anisole derivatives
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1,3-Cyclohexadiene, 1-methoxy-3-methyl- has several scientific research applications:
Chemistry: It is used as a starting material in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemicals and materials through organic synthesis
Mecanismo De Acción
The mechanism by which 1,3-Cyclohexadiene, 1-methoxy-3-methyl- exerts its effects involves its ability to participate in various chemical reactions. Its molecular structure allows it to act as a diene in Diels-Alder reactions, forming stable products with alkynes and other dienophiles. The specific molecular targets and pathways involved depend on the context of its use in different reactions .
Comparación Con Compuestos Similares
1,3-Cyclohexadiene, 1-methoxy-3-methyl- can be compared with other similar compounds such as:
1,3-Cyclohexadiene: This compound has a similar structure but lacks the methoxy and methyl groups.
1-Methoxy-1,3-cyclohexadiene: This compound is similar but does not have the additional methyl group.
1,4-Cyclohexadiene: Another isomer of cyclohexadiene with different chemical properties
The uniqueness of 1,3-Cyclohexadiene, 1-methoxy-3-methyl- lies in its specific functional groups, which confer distinct reactivity and applications in organic synthesis.
Propiedades
Número CAS |
2161-93-5 |
|---|---|
Fórmula molecular |
C8H12O |
Peso molecular |
124.18 g/mol |
Nombre IUPAC |
1-methoxy-3-methylcyclohexa-1,3-diene |
InChI |
InChI=1S/C8H12O/c1-7-4-3-5-8(6-7)9-2/h4,6H,3,5H2,1-2H3 |
Clave InChI |
MCQMBGQGJXQLBD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCCC(=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1,1-trifluoro-N-(12-oxo-1,10-diphenyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-yl)methanesulfonamide](/img/structure/B14753293.png)

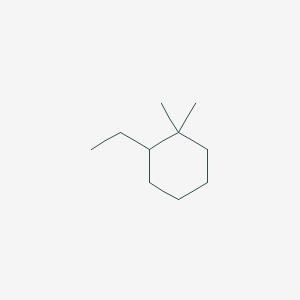
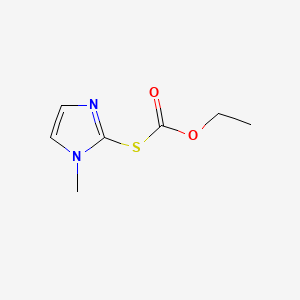
![(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl (2S,4S,7R,8S,9S,10S,12R,13R,16R,17S,18R)-16-(acetyloxy)-2-[(acetyloxy)methyl]-10-hydroxy-9,13,17-trimethyl-7-(4-methyl-2-oxopent-3-en-1-yl)-6-oxo-5-oxapentacyclo[10.8.0.0^{2,9}.0^{4,8}.0^{13,18}]icos-1(20)-ene-17-carboxylate](/img/structure/B14753321.png)

![4,4-difluoro-N-[1-(4-hydroxyphenyl)-3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]propyl]cyclohexane-1-carboxamide](/img/structure/B14753327.png)
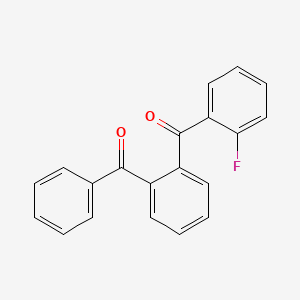

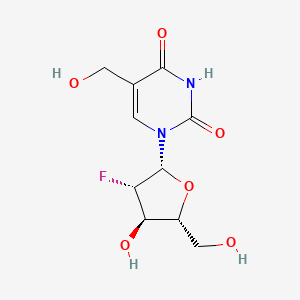
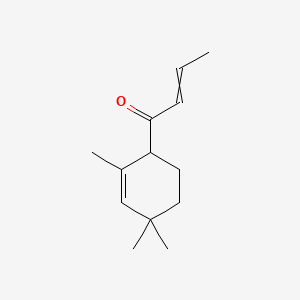

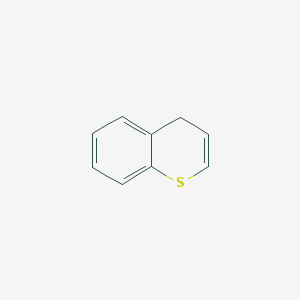
![9H-Purine, 6-[(p-fluorobenzyl)thio]-9-(tetrahydropyran-2-yl)-](/img/structure/B14753374.png)
